molecular formula C11H16F6N3P B13413919 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate CAS No. 68911-96-6

4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate

Cat. No.: B13413919
CAS No.: 68911-96-6
M. Wt: 335.23 g/mol
InChI Key: FTFODHLBKKUHTH-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various industrial applications. Diazonium salts are known for their versatility in forming azo compounds, which are essential in dye and pigment industries. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)-3-methylaniline. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium salt. The resulting diazonium chloride is then treated with hexafluorophosphoric acid to precipitate the stable diazonium hexafluorophosphate salt.

Industrial Production Methods

In industrial settings, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be explosive under certain conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) cyanide, and water. These reactions are typically carried out at room temperature.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.

Major Products Formed

    Substitution Reactions: Products include halogenated, cyanated, or hydroxylated aromatic compounds.

    Coupling Reactions: Azo compounds are the primary products, which are valuable in dye manufacturing.

    Reduction Reactions: The primary amine, 4-(Diethylamino)-3-methylaniline, is regenerated.

Scientific Research Applications

4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: Diazonium salts are used in bioconjugation techniques to label proteins and nucleic acids.

    Medicine: It is used in the development of diagnostic reagents and therapeutic agents.

    Industry: The compound is used in the manufacture of colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions to form new chemical bonds. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-3-methylbenzenediazonium chloride
  • 4-(Diethylamino)-3-methylbenzenediazonium tetrafluoroborate
  • 4-(Diethylamino)-3-methylbenzenediazonium sulfate

Uniqueness

4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its enhanced stability compared to other diazonium salts. The hexafluorophosphate anion provides superior stabilization, making it less prone to decomposition and safer to handle. This stability is particularly advantageous in industrial applications where consistent quality and safety are paramount.

Properties

CAS No.

68911-96-6

Molecular Formula

C11H16F6N3P

Molecular Weight

335.23 g/mol

IUPAC Name

4-(diethylamino)-3-methylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C11H16N3.F6P/c1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;1-7(2,3,4,5)6/h6-8H,4-5H2,1-3H3;/q+1;-1

InChI Key

FTFODHLBKKUHTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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